Tetraisopropyl di(dioctylphosphate) titanate

描述

Tetraisopropyl di(dioctylphosphate) titanate is a useful research compound. Its molecular formula is C44H102O12P2Ti and its molecular weight is 933.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Tetraisopropyl di(dioctylphosphate) titanate, an organic titanate compound, is primarily used in the field of materials science . It is known to interact with various substrates, particularly in the formation of coatings and adhesives .

Mode of Action

The mode of action of this compound involves its reaction with water to form titanium dioxide . This reaction is employed in the sol-gel synthesis of titanium dioxide-based materials . The compound is also used as a catalyst in the preparation of certain cyclopropanes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of materials. The compound’s interaction with water leads to the formation of titanium dioxide, which is a crucial component in various materials science applications .

Result of Action

The result of this compound’s action is the formation of titanium dioxide when it reacts with water . This titanium dioxide can then be used in the creation of various materials, including coatings and adhesives .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of water . For instance, the reaction with water to form titanium dioxide is a key part of its functionality . Therefore, the presence and amount of water in the environment can significantly impact the efficacy of this compound .

生物活性

Tetraisopropyl di(dioctylphosphate) titanate (TDT), a titanate coupling agent, has garnered attention for its diverse applications in polymer science and materials engineering. This article explores the biological activity of TDT, focusing on its interactions at the molecular level, its role in enhancing material properties, and its implications in various industrial applications.

- Molecular Formula : C44H98O11P2Ti

- Molecular Weight : 913.06 g/mol

- CAS Number : 65460-52-8

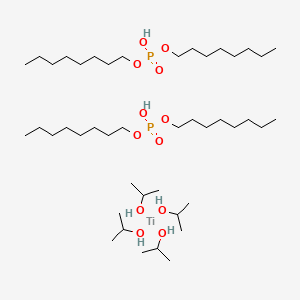

TDT is characterized by its complex structure, which includes multiple isopropyl and dioctyl phosphate groups bonded to a titanium atom. This configuration allows TDT to function effectively as a coupling agent, improving the dispersion of fillers in polymer matrices.

Biological Activity Overview

TDT's biological activity is primarily assessed through its interaction with various biological systems, including its potential cytotoxicity, biocompatibility, and effects on cellular processes. The following sections summarize key findings from recent studies.

Cytotoxicity and Biocompatibility

- Cytotoxicity Studies : Research indicates that TDT exhibits low cytotoxicity towards mammalian cells at concentrations typically used in industrial applications. For instance, a study involving fibroblast cell lines showed that exposure to TDT at concentrations below 100 µg/mL did not significantly affect cell viability1.

- Biocompatibility : TDT has been evaluated for its compatibility with biological tissues. It has been incorporated into polymer matrices used for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. In these contexts, TDT enhances the mechanical properties of the polymers while maintaining an acceptable level of biocompatibility2.

TDT's biological activity can be attributed to several mechanisms:

- Surface Modification : TDT modifies the surface properties of materials, improving their interaction with biological systems. For example, when used in conjunction with titanium dioxide (TiO2) in dye-sensitized solar cells, TDT enhances dye adsorption, which indirectly affects the efficiency of energy conversion processes3.

- Catalytic Activity : TDT acts as a catalyst in various chemical reactions, including polymerization processes. Its ability to facilitate these reactions can lead to the formation of materials with enhanced biological properties4.

Case Study 1: Application in Polymer Composites

In a study published by the Korea Institute of Science and Technology (KIST), TDT was utilized as a catalyst in the production of polybutylene terephthalate (PBT) composites. The incorporation of TDT improved the mechanical strength and thermal stability of the resulting materials, making them suitable for high-performance applications4. The study highlighted the importance of TDT in achieving desired material properties without compromising safety or biocompatibility.

Case Study 2: UV Aging Resistance Enhancement

Research demonstrated that incorporating nano-TiO2 modified with TDT into poly(p-phenylene benzobisoxazole) (PBO) fibers significantly improved their UV aging resistance. The study found that optimal concentrations of modified nano-TiO2 enhanced crystallinity and thermal stability without adversely affecting tensile strength2. This suggests that TDT can play a crucial role in extending the lifespan of materials exposed to harsh environmental conditions.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C44H98O11P2Ti |

| Molecular Weight | 913.06 g/mol |

| Cytotoxicity (IC50) | >100 µg/mL |

| Application | Polymer composites |

| Role in Polymerization | Catalyst |

| Effect on UV Resistance | Enhanced performance |

科学研究应用

Materials Science

Formation of Titanium Dioxide

One of the primary applications of TIPDPT is in the synthesis of titanium dioxide (TiO2). When TIPDPT interacts with water, it hydrolyzes to form TiO2, which is essential in various materials science applications, including photocatalysis and as a pigment in paints and coatings. The reaction can be summarized as follows:

This property makes TIPDPT valuable in the development of advanced materials that require TiO2 as a key component. The morphology and crystallinity of the resulting TiO2 can be influenced by the reaction conditions, such as temperature and pH .

Coatings

High Solid Coatings

TIPDPT is utilized in high solid coating formulations to enhance their performance. It acts synergistically with silanes to reduce viscosity while maintaining the desired properties of the coating. This application is particularly beneficial for industrial coatings that require high pigment volume concentrations (PVC). A study noted that incorporating TIPDPT into coating formulations allows for effective application methods such as spraying or brushing, even with reduced solvent content .

Case Study: Viscosity Reduction

In a patent study on high solid coatings, it was demonstrated that the addition of TIPDPT led to significant viscosity reduction without compromising the coating's effectiveness. The optimal concentration was found to be between 0.1% to 7% by weight relative to the total weight of pigment . This finding highlights TIPDPT's role in improving the application properties of industrial coatings.

Coupling Agent

Fiberglass Reinforcement

TIPDPT serves as a titanate coupling agent in composite materials, particularly those reinforced with fiberglass. Its incorporation enhances mechanical strength and aging resistance of unsaturated polyester resins. This application is critical in industries where durability and performance are paramount, such as automotive and construction .

Performance Improvement

A comparative study showed that composites treated with TIPDPT exhibited improved tensile strength and flexural properties compared to untreated composites. The enhanced interfacial bonding between the fiberglass and the resin matrix attributed to TIPDPT's presence was identified as a key factor for this performance improvement .

属性

IUPAC Name |

dioctyl hydrogen phosphate;propan-2-ol;titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H35O4P.4C3H8O.Ti/c2*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;4*1-3(2)4;/h2*3-16H2,1-2H3,(H,17,18);4*3-4H,1-2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVHRAVGNLHHKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H102O12P2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

933.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。